1-benzyl-4-(trifluoroacetamido)piperidine-4-carboxylic acid hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-benzyl-4-(trifluoroacetamido)piperidine-4-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of piperidine derivatives with trifluoroacetic anhydride and benzyl chloride under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-(trifluoroacetamido)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include trifluoroacetic anhydride, benzyl chloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-(trifluoroacetamido)piperidine-4-carboxylic acid hydrochloride has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(trifluoroacetamido)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoroacetamido group is known to enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The piperidine ring provides structural stability, while the benzyl group may facilitate interactions with hydrophobic pockets in the target molecules .
Comparison with Similar Compounds
1-Benzyl-4-(trifluoroacetamido)piperidine-4-carboxylic acid hydrochloride can be compared with similar compounds such as:
1-Benzyl-3-oxo-piperidine-4-carboxylic acid ethyl ester: This compound is used as an intermediate in the synthesis of various pharmaceuticals.
1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid: Known for its applications in medicinal chemistry, particularly in the development of new drugs.
The uniqueness of this compound lies in its trifluoroacetamido group, which imparts distinct chemical properties and enhances its potential for various applications.
Properties
CAS No. |
1443979-77-8 |
---|---|
Molecular Formula |
C15H18ClF3N2O3 |
Molecular Weight |
366.8 |
Purity |
80 |
Origin of Product |
United States |
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